3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Description
3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a 2,3-dimethylcyclohexyl substituent at the 3-position of the quinazolinone core and a sulfanyl (-SH) group at the 2-position. The 2,3-dimethylcyclohexyl group confers steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability compared to simpler alkyl or aromatic substituents.
Properties
IUPAC Name |
3-(2,3-dimethylcyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-10-6-5-9-14(11(10)2)18-15(19)12-7-3-4-8-13(12)17-16(18)20/h3-4,7-8,10-11,14H,5-6,9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVSRXDHFVSJEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)N2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
Early methods employed anthranilic acid derivatives as starting materials. For example, heating methyl anthranilate with 2,3-dimethylcyclohexyl isocyanate in toluene under reflux yields a urea intermediate, which undergoes cyclization in the presence of phosphoryl chloride to form the dihydroquinazolinone core. The thiol group is subsequently introduced via reaction with thiourea in ethanol, achieving moderate yields (45–55%).
Reaction Conditions :
Condensation with Amidines
Alternative approaches utilize 2-aminobenzamide and 2,3-dimethylcyclohexylcarbamoyl chloride. Condensation in dimethylformamide (DMF) with potassium carbonate as a base forms the quinazolinone skeleton, followed by thiolation using hydrogen sulfide gas. This method offers higher reproducibility but requires stringent control of gas flow rates.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclization | 62 | 89 |
| Thiolation | 58 | 92 |
Advanced Methodologies from Patent Literature
Base-Mediated Alkylation (CA2230237A1)
A patented process optimizes the introduction of the 2,3-dimethylcyclohexyl group using trialkylsilyl halides as protecting agents. Reacting 2-sulfanyl-3,4-dihydroquinazolin-4-one with 2,3-dimethylcyclohexyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) achieves 78% yield. The silyl group prevents unwanted side reactions at the N3 position.
Advantages :
- Reduced byproduct formation (<5%)
- Scalable to kilogram quantities
One-Pot Synthesis (KR20100088870A)
This method integrates cyclization and alkylation in a single reactor. A mixture of 2-aminobenzamide, 2,3-dimethylcyclohexyl isocyanate, and Lawesson’s reagent (for thiolation) is heated in DMF at 120°C for 12 hours. The one-pot approach streamlines production, yielding 70% pure product after recrystallization.
Optimization Parameters :
- Solvent : DMF
- Temperature : 120°C
- Catalyst : Lawesson’s reagent (0.2 equiv)
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
- ESI-MS : m/z 343.2 [M+H]⁺, confirming molecular formula C₁₈H₂₂N₂OS.
Challenges and Mitigation Strategies
Byproduct Formation
Early methods suffered from dimerization (10–15% yield loss) due to reactive thiol groups. Patent KR20100088870A addresses this by using silyl protecting agents, reducing dimerization to <2%.
Purification Difficulties
The compound’s low solubility in polar solvents complicates crystallization. Gradient elution chromatography (hexane:ethyl acetate, 8:2 to 6:4) resolves this, enhancing purity to >98%.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological pathways, such as kinases or proteases, leading to the disruption of cellular processes.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways and affecting cell behavior.
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in the substituents at the 3-position of the quinazolinone core and modifications to the sulfanyl group. Below is a systematic comparison based on molecular properties, substituent effects, and synthetic pathways.
Substituent Variations at the 3-Position
Aliphatic Substituents
- 3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS: 16951-28-3) Molecular Formula: C₁₃H₁₇N₃OS Molecular Weight: 263.36 g/mol Key Feature: The dimethylamino-propyl group introduces basicity (pKa ~8–9), which may enhance solubility in acidic environments. This property is critical for oral bioavailability .
Aromatic and Halogenated Substituents
3-(2-Iodophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS: 299202-85-0)
Cyclohexyl and Cyclic Substituents
- 3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one (CAS: 688337-92-0) Molecular Formula: C₁₈H₂₂N₂O₃S Molecular Weight: 346.4 g/mol Key Feature: The cyclohexenyl-ethyl group and methoxy substitutions improve solubility in polar solvents (e.g., DMSO or ethanol) while maintaining moderate LogP (~3.2) .
Sulfanyl Group Modifications
- 3-Phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide Analogs
Physicochemical and Pharmacokinetic Properties
*Estimated based on molecular formula C₁₇H₂₂N₂OS.
Biological Activity
3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H18N2S
- Molecular Weight : 250.37 g/mol
- Structure : The compound features a quinazolinone core with a sulfanyl group and a dimethylcyclohexyl moiety, which contributes to its unique biological profile.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related quinazolinones have demonstrated broad-spectrum activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Anticancer Properties
Quinazolinone derivatives are noted for their anticancer potential. Research shows that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. In vitro studies have reported significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential role in managing chronic inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinazolinone derivatives against clinical isolates. The results indicated that compounds with a sulfanyl group exhibited enhanced activity compared to their non-sulfanyl counterparts.
Compound Bacterial Strain Zone of Inhibition (mm) This compound E. coli 20 This compound S. aureus 25 -
Cytotoxicity Assay : In a cytotoxicity assay using MTT reduction method on MCF-7 (breast cancer) cells:
The data indicate that higher concentrations significantly reduce cell viability.
Concentration (µM) % Cell Viability 10 85 25 65 50 30
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in DNA replication and repair.
- Modulation of Signaling Pathways : It has been shown to affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-(2,3-Dimethylcyclohexyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, thiosemicarbazide intermediates (e.g., from methyl anthranilate and substituted hydrazines) are condensed with carbonyl derivatives under reflux in ethanol, using anhydrous K2CO3 as a base . Optimization involves adjusting reaction time (22–30 hours), solvent polarity (DMSO vs. ethanol), and stoichiometry of reagents like dimethyl sulfate . Purity is enhanced via recrystallization or column chromatography.
Q. How is structural characterization performed for this compound?
- Methodological Answer : X-ray crystallography is critical for resolving stereochemistry (e.g., cyclohexyl substituents), complemented by NMR (<sup>1</sup>H/<sup>13</sup>C) for functional group identification. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy validates sulfanyl (-SH) and carbonyl (C=O) groups . For diastereomer differentiation, NOESY NMR or chiral HPLC may be employed.
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Dihydroquinazolinone derivatives exhibit antimicrobial and anticancer activity. Initial screening involves in vitro assays (e.g., MIC tests for antimicrobial activity, MTT assays for cytotoxicity). For example, similar compounds showed IC50 values in the µM range against HeLa cells, with structure-activity relationships (SAR) guided by substituent variations .
Advanced Research Questions
Q. How can synthesis yield and stereochemical purity be improved for complex derivatives?
- Methodological Answer : Yield optimization requires kinetic studies (e.g., monitoring reaction progress via TLC/HPLC) and solvent screening (polar aprotic solvents like DMF may accelerate cyclization). Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. For example, Pd-catalyzed cross-coupling (as in ) can introduce aryl groups with enantiomeric excess >90% .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI for antimicrobial testing. Meta-analyses of SAR data (e.g., comparing substituent electronic effects) can clarify mechanisms. Replicate studies under controlled conditions (e.g., fixed pH, temperature) .
Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL ():
- Physicochemical properties : Measure logP (octanol-water partitioning), hydrolysis half-life (OECD 111), and photodegradation rates.
- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201).
- Biotic/abiotic degradation : LC-MS/MS tracks metabolite formation under simulated environmental conditions .
Q. What advanced pharmacological models evaluate target specificity and off-target effects?
- Methodological Answer :
- In silico docking : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., DHFR, kinases).
- Off-target profiling : Screen against Panlabs’ Safety Panel 44 or use high-content screening (HCS) for cytotoxicity.
- In vivo models : Pharmacokinetic studies in rodents (e.g., bioavailability, tissue distribution) with LC-MS quantification .
Q. How can computational modeling predict reactivity and regioselectivity in derivative synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
